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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carboxylic acid

Cat. No.: B1297798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Methylpyrazine-2-carboxylic acid (C₆H₆N₂O₂), a crucial intermediate in pharmaceutical

synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance

(NMR), and infrared (IR) spectroscopic characteristics, along with standardized experimental

protocols for data acquisition. This information is vital for the identification, characterization,

and quality control of this compound in research and development settings.

Molecular Structure and Properties
IUPAC Name: 6-Methylpyrazine-2-carboxylic acid

CAS Number: 5521-61-9[1]

Molecular Formula: C₆H₆N₂O₂[1][2][3]

Molecular Weight: 138.12 g/mol [1][2][3]

Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of 6-Methylpyrazine-2-carboxylic acid.

Electrospray ionization (ESI) in positive mode typically shows the protonated molecule [M+H]⁺.
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Parameter Value Source

Molecular Formula C₆H₆N₂O₂ [1][2][3]

Molecular Weight 138.12 [1][2][3]

Mass Spectrum (ESI+) m/z 139 [M+H]⁺ [2]

Experimental Protocol: Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with

an electrospray ionization (ESI) source is utilized.

Sample Preparation: A dilute solution of 6-Methylpyrazine-2-carboxylic acid is prepared by

dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol

or acetonitrile.

Analysis Parameters:

Ionization Mode: ESI Positive

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120°C

Desolvation Temperature: 350°C

Desolvation Gas Flow: 600 L/hr

Mass Range:m/z 50-500

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is essential for elucidating the detailed molecular structure. While specific

experimental data is not widely published, the expected chemical shifts for ¹H and ¹³C NMR can
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be predicted based on the structure.

¹H NMR (Proton NMR) Data (Predicted)
Proton

Chemical Shift (δ,

ppm)
Multiplicity Integration

H-3 ~8.9 Singlet 1H

H-5 ~8.7 Singlet 1H

-CH₃ ~2.7 Singlet 3H

-COOH ~13.0 Broad Singlet 1H

Note: Predictions are based on typical chemical shifts for pyrazine derivatives and carboxylic

acids. The solvent used can significantly influence the chemical shift of the carboxylic acid

proton.

¹³C NMR (Carbon NMR) Data (Predicted)
Carbon Chemical Shift (δ, ppm)

C-2 (C=O) ~165

C-3 ~145

C-5 ~148

C-6 ~155

Pyrazine C-Atom attached to -COOH ~150

-CH₃ ~21

Note: These are predicted values based on established ranges for similar aromatic and

carboxylic acid structures.[4][5]

Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of 6-Methylpyrazine-2-carboxylic acid is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Parameters:

Pulse Program: Standard single pulse

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Parameters:

Pulse Program: Proton-decoupled

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 6-Methylpyrazine-2-carboxylic acid is expected to show characteristic absorptions for the

carboxylic acid and the aromatic pyrazine ring.
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Functional Group Characteristic Absorption (cm⁻¹)

O-H (Carboxylic Acid) 3300-2500 (broad)

C-H (Aromatic) 3100-3000

C=O (Carboxylic Acid) 1760-1690 (strong)

C=N (Pyrazine Ring) 1600-1585

C=C (Pyrazine Ring) 1500-1400

C-O (Carboxylic Acid) 1320-1210

O-H Bend 1440-1395 and 950-910

Note: These absorption ranges are typical for the specified functional groups.[6][7]

Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr

pellet method, a small amount of the sample is mixed with dry KBr powder and pressed into a

thin, transparent disk.

Analysis Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 6-Methylpyrazine-2-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/12%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/12.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/product/b1297798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

Reporting

Compound Sample Dissolution in Solvent

IR Spectroscopy

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry

Process NMR Data

Process MS Data

Process IR Data

Structural Elucidation Final Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Methylpyrazine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297798#spectroscopic-data-of-6-methylpyrazine-2-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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